![molecular formula C20H24N6O2 B2428942 8-(2-((4-ethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923684-03-1](/img/structure/B2428942.png)
8-(2-((4-ethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(2-((4-ethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H24N6O2 and its molecular weight is 380.452. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The development and synthesis of imidazo[1,2-a]-s-triazine nucleosides, including purine analogues such as 8-(2-((4-ethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been extensively studied. These efforts have focused on creating molecules with potential antiviral activity through chemical synthesis techniques that introduce various functional groups to the purine core, aiming to explore their biological activities (Kim et al., 1978).
Antiviral and Antidepressant Potential
Research into the biological evaluation of imidazo[2,1-f]purine derivatives has shown moderate activity against viruses such as herpes, rhinovirus, and parainfluenza in tissue culture, indicating potential antiviral applications. This highlights the compound's relevance in designing agents that could interfere with viral replication processes (Kim et al., 1978). Additionally, certain derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their potential as antidepressant agents. These studies have identified compounds with promising serotonin receptor affinity and phosphodiesterase inhibitor activity, suggesting their utility in developing new treatments for depression and anxiety disorders (Zagórska et al., 2016).
properties
IUPAC Name |
6-[2-(4-ethylanilino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-5-14-6-8-15(9-7-14)21-10-11-25-12(2)13(3)26-16-17(22-19(25)26)24(4)20(28)23-18(16)27/h6-9,21H,5,10-11H2,1-4H3,(H,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAYCBAFUFRDOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCCN2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 17495719 |
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